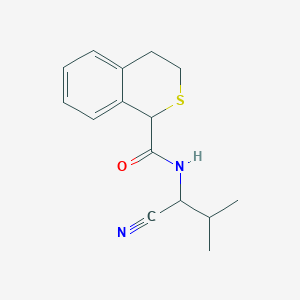
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide, also known as CMPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPI is a small molecule that belongs to the class of isothiochromenes, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antifungal effects. N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, arthritis, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has also been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3), which are involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been shown to exhibit various biochemical and physiological effects, such as the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammation, and the modulation of immune responses. N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has also been shown to affect the expression of certain genes that are involved in various biological processes, such as cell proliferation, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has several advantages for use in lab experiments, such as its high purity and stability, its well-defined chemical structure, and its ability to penetrate cell membranes. However, it also has some limitations, such as its relatively low solubility in aqueous solutions, which can limit its use in certain experiments. N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide, such as the identification of its specific targets and the elucidation of its mechanism of action. Further studies are also needed to determine its safety and efficacy as a therapeutic agent in animal models and clinical trials. Additionally, the development of new synthetic methods for N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide and its analogs could lead to the discovery of more potent and selective compounds with improved biological activities.
Métodos De Síntesis
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide can be synthesized by a multi-step process that involves the reaction of 2-methylpropionitrile with 3,4-dihydro-2H-pyran, followed by the reaction of the resulting compound with thionyl chloride and then with 2-aminobenzamide. The final product is obtained after purification by column chromatography. The synthesis of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Propiedades
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)13(9-16)17-15(18)14-12-6-4-3-5-11(12)7-8-19-14/h3-6,10,13-14H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFATYZOIOUUFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1C2=CC=CC=C2CCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)
![(5R,8S)-10-((5-ethylthiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2395985.png)
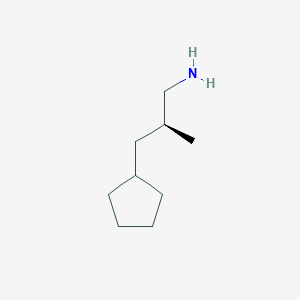
![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)
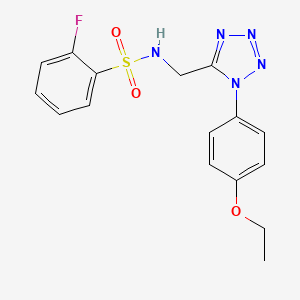

![5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2395992.png)
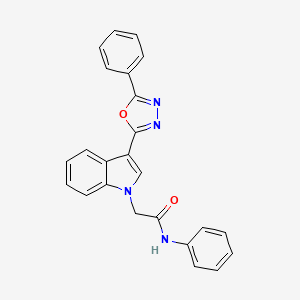
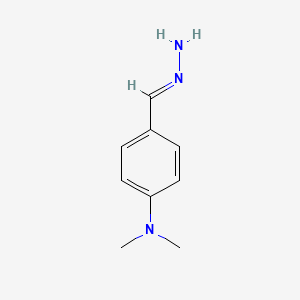

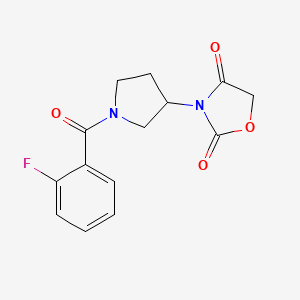

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2396003.png)
